Target Engagement: Potent Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cellular Assays
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime demonstrates potent, low nanomolar inhibitory activity against IDO1, a key target in cancer immunotherapy. In a direct comparison within the same cellular assay system (P815 cells transfected with mouse IDO1), the compound exhibits an IC50 of 13 nM [1]. This is comparable to the potency of clinical-stage IDO1 inhibitors. While direct comparator data against other specific O-alkyloxime analogs in this assay are not available, this quantitative value establishes a high baseline for potency against this target. The compound also maintains consistent potency across different cell lines, with IC50 values of 14 nM and 16 nM in human LXF-289 and A375 cells, respectively [1].
| Evidence Dimension | Inhibitory potency against IDO1 |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells); IC50 = 14 nM (human IDO1 in LXF-289 cells); IC50 = 16 nM (human IDO1 in A375 cells) |
| Comparator Or Baseline | Baseline potency level for IDO1 inhibitors in cellular assays is typically in the low nanomolar range for active compounds. |
| Quantified Difference | Target compound demonstrates consistent, potent IC50 values in the 13-16 nM range. |
| Conditions | Inhibition of L-Kynurenine production measured by HPLC after 16-48 hours in IDO1-transfected or IFNγ-stimulated cells. |
Why This Matters
This quantifies the compound's potency against a validated drug target, providing a strong rationale for its selection in IDO1-focused research programs.
- [1] BindingDB. BDBM50514753 CHEMBL4557994: Affinity Data for 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 (accessed 2026-04-17). View Source
